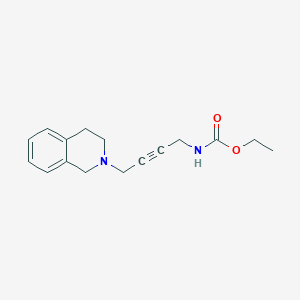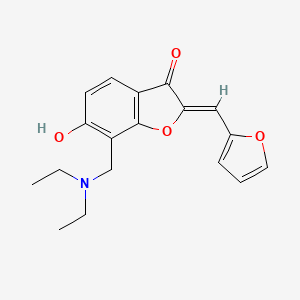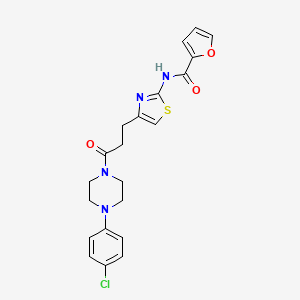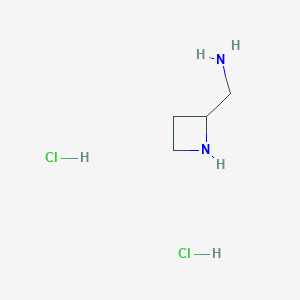![molecular formula C11H10N2O2 B2679577 N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide CAS No. 1156158-32-5](/img/structure/B2679577.png)
N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide
Descripción general
Descripción
“N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used in scientific research and exhibits high complexity due to its complex structure.
Molecular Structure Analysis
The molecular structure of “N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the search results.Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
Research into the organocatalytic conjugate-addition polymerization of acrylic monomers highlights the significance of N-heterocyclic carbenes (NHCs) in mediating these reactions. This process is crucial for developing bioplastics with a narrow range of molecular weights, demonstrating an exquisite selectivity of NHC structure for promoting polymerization over other types of reactions. Such advancements are pivotal for the synthesis of materials with tailored properties for specific applications (Zhang et al., 2013).
Biological Interactions and Medicinal Chemistry
The metabolism of acrylamide and acrylonitrile in mice has been extensively studied, highlighting the role of cytochrome P450 enzymes. Such studies are essential for understanding the biological transformations of these compounds and their implications for human health and safety (Sumner et al., 1999).
Advanced Materials and Chemical Synthesis
Research on the cyclopropanation of electron-deficient alkenes using specific catalysts provides insight into the mechanisms of these reactions and their potential applications in synthetic chemistry. Such studies are instrumental in developing new methodologies for constructing complex molecular architectures (Chirila et al., 2018).
Supramolecular Chemistry and Sensor Development
Investigations into color indicator systems for supramolecular polymer chemistry have led to the development of phenolphthalein-containing thermo- and pH-sensitive copolymers. These materials, which can undergo complexation and decomplexation with β-cyclodextrins, offer new avenues for creating smart materials responsive to environmental stimuli (Fleischmann & Ritter, 2013).
Mecanismo De Acción
The mechanism of action of “N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” is not fully understood. A study on a similar compound, N-methylbenzo[d]oxazol-2-amine, showed anthelmintic activity. Molecular docking analysis suggested that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets of the compound .
Direcciones Futuras
There is an urgent need to develop novel anthelmintic compounds. According to a previous report, N-methylbenzo[d]oxazol-2-amine showed anthelmintic activity and low cytotoxicity . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-10-9(6-8)12-7(2)15-10/h3-6H,1H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHLZBZHBNXPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)
![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2679509.png)
![N-(4-bromophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679510.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)
